3-nitro-4-(phenylsulfanyl)benzyl N-(3-chlorophenyl)carbamate
Description
Properties
IUPAC Name |
(3-nitro-4-phenylsulfanylphenyl)methyl N-(3-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4S/c21-15-5-4-6-16(12-15)22-20(24)27-13-14-9-10-19(18(11-14)23(25)26)28-17-7-2-1-3-8-17/h1-12H,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKFUFWNUFVQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-(phenylsulfanyl)benzyl N-(3-chlorophenyl)carbamate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-nitro-4-(phenylsulfanyl)benzyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenylsulfanyl group can be oxidized to a sulfone.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of sulfone derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-nitro-4-(phenylsulfanyl)benzyl N-(3-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-nitro-4-(phenylsulfanyl)benzyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The phenylsulfanyl group may contribute to the compound’s binding affinity to certain proteins or enzymes, affecting their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 3-nitro-4-(phenylsulfanyl)benzyl N-(3-chlorophenyl)carbamate and three related compounds:
Structural and Functional Group Analysis
Core Backbone and Functional Groups
- The target compound’s benzyl carbamate backbone distinguishes it from the amide in N-(3-chlorophenethyl)-4-nitrobenzamide and the pyrazole ring in 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde. Carbamates generally exhibit greater hydrolytic stability compared to esters (e.g., phosphorothioate in ) but lower stability than amides .
- The 3-nitro and 4-phenylsulfanyl substituents on the benzene ring are unique to the target compound. In contrast, O-(3-chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate shares the 3-chloro-4-nitro substitution pattern but lacks the sulfanyl linkage .
However, the phenethyl chain in the latter may enhance lipophilicity compared to the carbamate’s benzyl group . The trifluoromethyl group in the pyrazole derivative () introduces strong electron-withdrawing effects, which could influence reactivity or binding interactions compared to the nitro group in the target compound.
Molecular Weight and Physicochemical Implications
- The target compound has the highest molecular weight (414.87 g/mol ), likely due to its extended aromatic system and carbamate group. This may reduce solubility compared to smaller analogs like O-(3-chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate (297.65 g/mol ) .
Methodological Considerations for Comparative Studies
Computational tools such as AutoDock Vina () could be employed to predict binding affinities or interactions of these compounds with biological targets. For example:
- The phenylsulfanyl group in the target compound may engage in hydrophobic interactions, while the nitro group could participate in hydrogen bonding.
- Comparative docking studies might reveal how the carbamate’s stability versus the phosphorothioate’s hydrolytic lability () impacts target engagement.
Biological Activity
3-Nitro-4-(phenylsulfanyl)benzyl N-(3-chlorophenyl)carbamate is an organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.
The compound is synthesized through multi-step organic reactions, commonly utilizing methods such as the Suzuki–Miyaura coupling reaction . This method involves the coupling of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst, which is essential for forming carbon-carbon bonds.
Chemical Structure:
- Molecular Formula: C20H15ClN2O4S
- IUPAC Name: (3-nitro-4-phenylsulfanylphenyl)methyl N-(3-chlorophenyl)carbamate
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The phenylsulfanyl group enhances binding affinity to specific proteins or enzymes, potentially affecting their activity.
Antimicrobial and Anticancer Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial and anticancer properties. For instance, studies on related carbamates have shown that they can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission . The inhibition of AChE can lead to increased levels of acetylcholine, impacting various physiological processes.
Case Studies
- Anticancer Activity:
- Neurotoxicity Studies:
Table 1: Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against HepG2 cells | |
| Neurotoxicity | Inhibition of AChE activity |
Table 2: Synthesis Methods Comparison
| Method | Description | Advantages |
|---|---|---|
| Suzuki–Miyaura Coupling | A coupling reaction using aryl halides and boronic acids | High yield and selectivity |
| Oxidation/Reduction Reactions | Transformations involving nitro and sulfanyl groups | Versatile functional group interconversion |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
